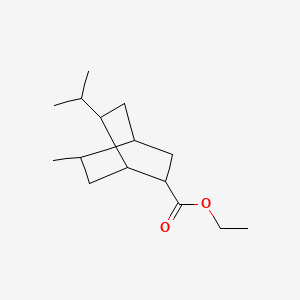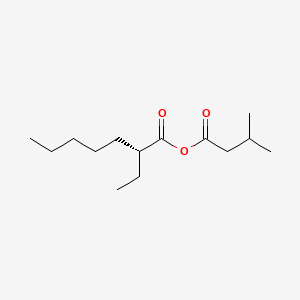
3-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 64070 typically involves the reaction of 4-aminothiophenol with 2-chloro-1,3,4-thiadiazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of NSC 64070 can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product.
化学反应分析
Types of Reactions
NSC 64070 undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
NSC 64070 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of NSC 64070 involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and the aminophenylthio group allow the compound to bind to these targets and modulate their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: A simpler analog without the aminophenylthio group.
2-Amino-1,3,4-thiadiazole: Lacks the substituted phenyl group.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of an amino group.
Uniqueness
NSC 64070 is unique due to the presence of both the aminophenylthio group and the thiadiazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
CAS 编号 |
7251-57-2 |
|---|---|
分子式 |
C13H16N2O3S |
分子量 |
280.34 g/mol |
IUPAC 名称 |
3-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]propane-1,2-diol |
InChI |
InChI=1S/C13H16N2O3S/c1-9-11-4-2-3-5-12(11)14-13(15(9)18)8-19-7-10(17)6-16/h2-5,10,16-17H,6-8H2,1H3 |
InChI 键 |
LKIPXLLNVPGCAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSCC(CO)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



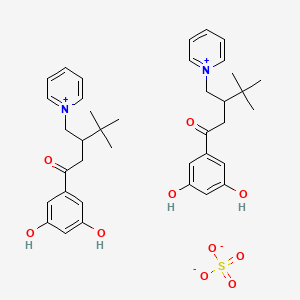

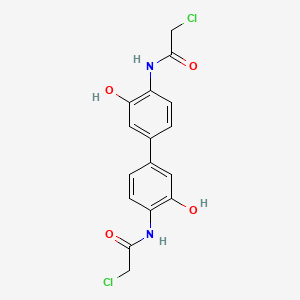
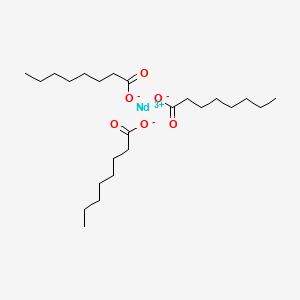
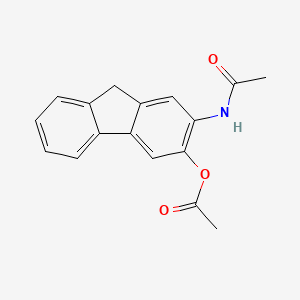
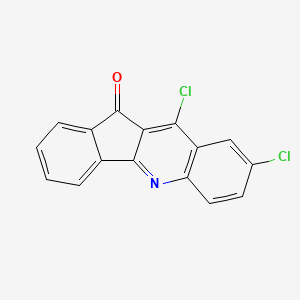

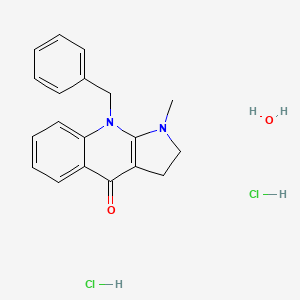
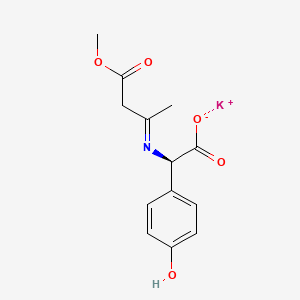
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)

